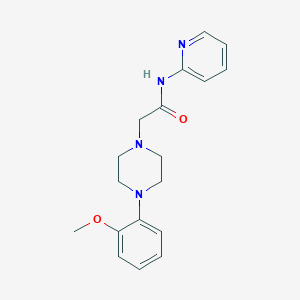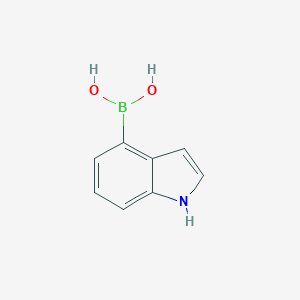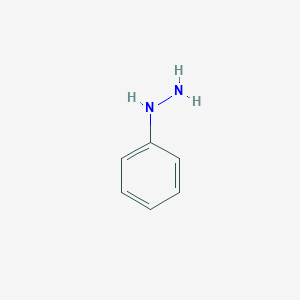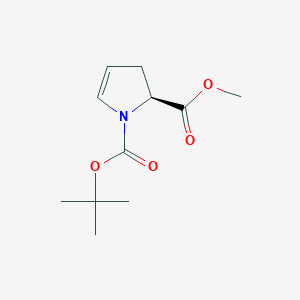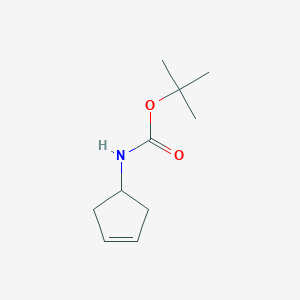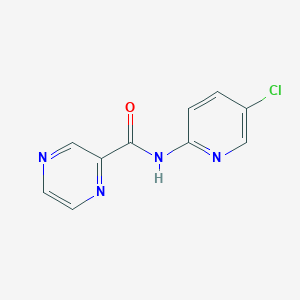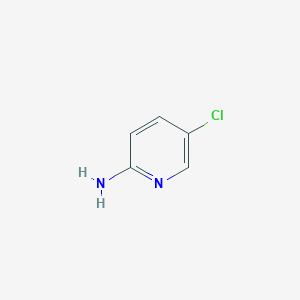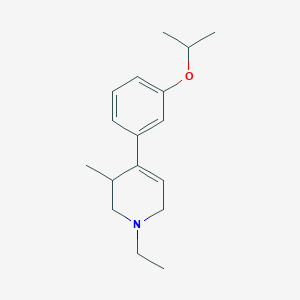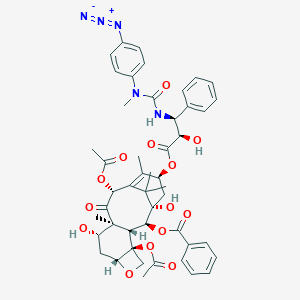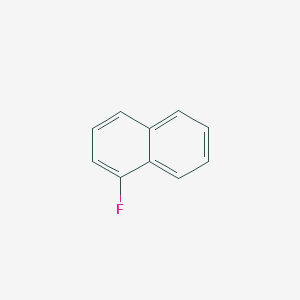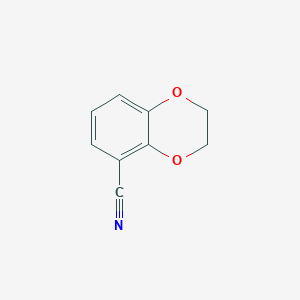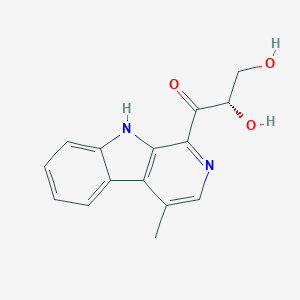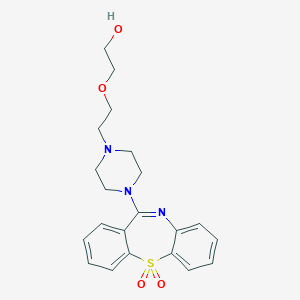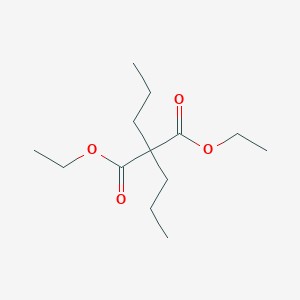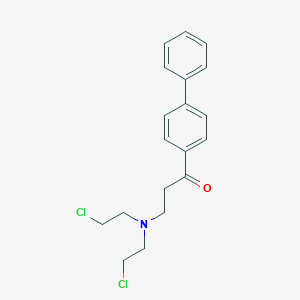
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl, also known as DAB, is a chemical compound that has been extensively studied for its potential use in cancer treatment. DAB belongs to a class of compounds known as DNA alkylating agents, which are capable of binding to DNA and disrupting its normal function.
Mechanism Of Action
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl works by binding to the DNA in cancer cells and disrupting its normal function. This leads to the formation of DNA adducts, which are abnormal structures that can cause cell death. 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl is also capable of inducing apoptosis, or programmed cell death, in cancer cells. This makes 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl a promising candidate for cancer treatment, as it has the potential to selectively target cancer cells while leaving healthy cells unharmed.
Biochemical And Physiological Effects
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has been shown to have anti-angiogenic effects, meaning it can prevent the formation of new blood vessels in tumors.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment. However, there are also some limitations to using 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl in lab experiments. For example, 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl is a highly toxic compound and must be handled with care. In addition, the synthesis of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl can be challenging and time-consuming, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl. One area of research is focused on improving the synthesis method of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl to increase its yield and purity. Another area of research is focused on developing new formulations of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl that can be more easily administered to patients. Additionally, researchers are exploring the potential of combining 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its effectiveness. Finally, researchers are also exploring the potential of using 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl in combination with immunotherapy to enhance the immune system's ability to fight cancer.
Synthesis Methods
The synthesis of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl involves the reaction of 4-bromobiphenyl with 3-(2-chloroethyl)aminopropionitrile in the presence of a palladium catalyst. This reaction results in the formation of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl, which is then purified through a series of chromatography steps. The yield of this synthesis method is typically around 60%.
Scientific Research Applications
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl works by binding to DNA and disrupting its normal function, leading to cell death. This makes 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl a promising candidate for cancer treatment, as it has the potential to selectively target cancer cells while leaving healthy cells unharmed.
properties
CAS RN |
142058-12-6 |
|---|---|
Product Name |
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl |
Molecular Formula |
C19H21Cl2NO |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino]-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C19H21Cl2NO/c20-11-14-22(15-12-21)13-10-19(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9H,10-15H2 |
InChI Key |
IXHADCPJRQNDGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCN(CCCl)CCCl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCN(CCCl)CCCl |
Other CAS RN |
142058-12-6 |
synonyms |
4-(3'-di(2-chloroethyl)aminopropionyl)biphenyl 4-(3'-di(2-chloroethyl)aminopropionyl)biphenyl hydrochloride toxin 5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



